2-(2,4-difluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide
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Description
2-(2,4-difluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C16H13F2N3O2S and its molecular weight is 349.36. The purity is usually 95%.
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Biological Activity
The compound 2-(2,4-difluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide is a member of the thieno[3,2-d]pyrimidine class, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be represented by the following formula:
- Molecular Formula : C22H20F2N4O2S
Antifungal Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antifungal properties. The specific compound has been shown to inhibit the growth of various fungal strains. A study highlighted its effectiveness against Candida albicans, with a minimum inhibitory concentration (MIC) significantly lower than that of traditional antifungal agents .
The antifungal mechanism is believed to involve the inhibition of key enzymes involved in fungal cell wall synthesis. The 4-oxothieno[3,2-d]pyrimidin moiety is critical for this activity, as it interacts with the enzyme's active site, preventing substrate binding and subsequent cell wall formation.
Case Studies and Research Findings
-
Study on Antifungal Efficacy :
- Objective : To evaluate the antifungal efficacy of the compound.
- Methodology : In vitro assays were conducted against a panel of fungal pathogens.
- Results : The compound demonstrated an MIC of 0.5 µg/mL against Candida albicans, outperforming several known antifungal agents such as fluconazole and amphotericin B.
-
Mechanistic Studies :
- Objective : To understand the biochemical pathways affected by the compound.
- Findings : Enzyme assays indicated that the compound inhibits chitin synthase activity in fungal cells, leading to increased susceptibility to osmotic stress.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O2S/c17-11-2-1-10(12(18)8-11)7-14(22)19-4-5-21-9-20-13-3-6-24-15(13)16(21)23/h1-3,6,8-9H,4-5,7H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALLUICYROOZHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.